4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720510
InChI: InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16)
SMILES: CC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC13720510

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid -

Specification

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name 4-(acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key OOZDIJMXZPRPFS-UHFFFAOYSA-N
SMILES CC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES CC(=O)NCC12CCC(CC1)(CC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The bicyclo[2.2.2]octane core imposes significant steric constraints, creating a rigid scaffold that limits conformational flexibility. This structure consists of three fused cyclohexane rings, resulting in a highly symmetrical cage-like geometry. X-ray crystallography and computational studies confirm that the bridgehead carbons (positions 1 and 4) exhibit distinct electronic environments due to their hybridization (sp3\text{sp}^3) and proximity to functional groups .

Functional Group Analysis

  • Carboxylic Acid Group: Positioned at the 1-carbon, this group confers acidity (pKa4.5\text{p}K_a \approx 4.5) and enables salt formation or esterification .

  • Acetamidomethyl Group: At the 4-carbon, this substituent introduces hydrogen-bonding capabilities and modulates solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_{3}
Molecular Weight225.28 g/mol
CAS Registry Number28345-52-0
DensityNot reported-
Melting/Boiling PointsNot characterized-

Synthesis and Functionalization

Primary Synthetic Routes

The compound is typically synthesized via multistep routes starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. A notable method involves:

  • Selective Esterification: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester undergoes phosphine-mediated deoxygenation with 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at 0°C .

  • Thiol-Ene Reaction: UV irradiation in the presence of 2-methylpropan-2-thiol selectively functionalizes the 4-position, followed by hydrolysis to yield the carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Tributylphosphine, CH2_2Cl2_2, 0°C83%
22-Methylpropan-2-thiol, UV light-

Derivatization Strategies

  • Esterification: The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H2_2SO4_4) to form esters, enhancing lipophilicity .

  • Amide Formation: Coupling with amines via carbodiimide chemistry modifies the acetamidomethyl group for targeted biological activity .

Chemical Reactivity and Stability

Acid-Base Behavior

The carboxylic acid group undergoes deprotonation in basic media (pH>5\text{pH} > 5), forming water-soluble salts. Conversely, the acetamidomethyl group remains protonated under physiological conditions, influencing bioavailability .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, attributed to the breakdown of the acetamido moiety. Oxidation with potassium permanganate selectively targets the bicyclic core, yielding diketone derivatives .

Biological Relevance and Applications

Medicinal Chemistry

The compound’s rigid structure mimics bioactive conformations of peptides, making it a valuable scaffold for protease inhibitors. Preliminary studies suggest interaction with trypsin-like serine proteases via hydrogen bonding to the acetamido group .

Materials Science

In metal-organic frameworks (MOFs), the carboxylic acid group coordinates to metal nodes (e.g., Zn2+^{2+}), while the hydrophobic bicyclic core enhances structural stability. Such MOFs exhibit potential as solid solvents or gas storage materials .

Future Directions

  • Drug Discovery: Computational docking studies to identify protein targets.

  • Advanced Materials: Exploration of supramolecular assemblies for catalytic applications.

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